2,5-Dibromo-4-methoxybenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

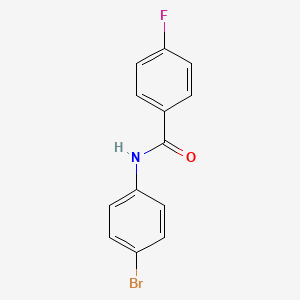

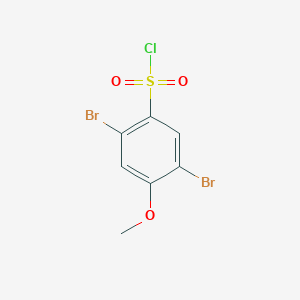

2,5-Dibromo-4-methoxybenzenesulfonyl chloride is a chemical compound with the CAS Number: 897026-79-8 . It has a molecular weight of 364.44 and its IUPAC name is 2,5-dibromo-4-methoxybenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 2,5-Dibromo-4-methoxybenzenesulfonyl chloride is 1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 405.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.2±3.0 kJ/mol . The flash point is 199.0±28.7 °C . The index of refraction is 1.597 . The molar refractivity is 62.2±0.4 cm3 .Scientific Research Applications

Versatile Sulfonating Agent : Compounds similar to 2,5-Dibromo-4-methoxybenzenesulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, have been noted for their utility as versatile sulfonating agents. They are useful in the preparation of sulfonamides or as an N-protecting group, showcasing their significance in synthetic organic chemistry for modifying or protecting amine groups during synthesis processes (R. K. Raheja & Carl R. Johnson, 2001).

Activation of Hydroxyl Groups : Another application comes from the use of similar sulfonyl chlorides for activating hydroxyl groups of polymeric carriers. For example, 4-fluorobenzenesulfonyl chloride has been used as an excellent activating agent for the covalent attachment of biologicals to solid supports. This indicates that compounds like 2,5-Dibromo-4-methoxybenzenesulfonyl chloride could be explored for similar applications, especially in the field of bioconjugate chemistry where attaching biological molecules to solid phases is crucial (Y. A. Chang et al., 1992).

Reactivity with Aromatic Ethers : The reactivity of free chlorine constituents toward aromatic ethers has been assessed, highlighting the potential of chlorosulfonyl compounds in influencing the rates of disinfection byproduct (DBP) precursor chlorination. This suggests a potential environmental application for related compounds in water treatment and understanding the formation of DBPs (John D. Sivey & A. L. Roberts, 2012).

Insights in Cyclodextrin and Surfactant Systems : Research involving 4-methoxybenzenesulfonyl chloride has provided new insights into mixed systems of cyclodextrin and surfactants. Such studies could be relevant for understanding how similar sulfonyl chloride compounds interact in complex mixtures, potentially impacting fields like pharmaceuticals and material science (L. García‐Río et al., 2007).

Enzyme Inhibitory Studies : Sulfonyl chloride derivatives have been explored for their potential as therapeutic agents, such as in the study of sulfonamides for Alzheimer’s disease treatment. This suggests a pathway for the use of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride in the development of novel therapeutic agents through the synthesis and enzyme inhibitory mechanism studies (M. Abbasi et al., 2018).

Safety and Hazards

The compound is harmful if swallowed . It causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2,5-dibromo-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLHTRGEYKAJSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-methoxybenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)

![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)